molecular formula C16H15BrO B1375195 4-(4-Bromophenyl)-1-phenylbutan-1-one CAS No. 1225857-78-2

4-(4-Bromophenyl)-1-phenylbutan-1-one

Cat. No. B1375195
M. Wt: 303.19 g/mol
InChI Key: JVHPRBJJKZQBPR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-phenylbutan-1-one, also known as 4-bromo-1-phenylbutan-1-one, is a versatile organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 90-92°C and a boiling point of 221-222°C. It is soluble in water, alcohols, and other organic solvents, making it an ideal compound for a wide range of synthetic reactions. This compound has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in the study of biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Characterization

  • Optical Nonlinear Properties : A study by Dhumad et al. (2021) synthesized 4-(4-Bromophenyl)-1-phenylbutan-1-one and analyzed its optical nonlinear properties using the Z-scan method. They found the compound exhibited high nonlinear refractive indexes, indicating potential applications in optical limiting technologies (Dhumad et al., 2021).

  • Tautomeric Equilibria : Mahmudov et al. (2011) investigated the tautomeric equilibria of 4-(4-Bromophenyl)-1-phenylbutan-1-one derivatives, revealing insights into intramolecular hydrogen bonding and resonance-assisted hydrogen bonding (RAHB), vital for understanding chemical reactivity and molecular structure (Mahmudov et al., 2011).

Chemical Reactions and Kinetics

  • Pyrolysis Studies : Chuchani and Dominguez (1983) conducted pyrolysis studies of 4-(4-Bromophenyl)-1-phenylbutan-1-one, contributing to the understanding of reaction mechanisms and kinetics in haloketones (Chuchani & Dominguez, 1983).

Synthesis of Novel Compounds

  • Fragrant Compounds Synthesis : Kuznetsov et al. (2015) used 4-(4-Bromophenyl)-1-phenylbutan-1-one for the condensation with tetramethylenediethylenetetramine, leading to fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one, highlighting its role in fragrance chemistry (Kuznetsov et al., 2015).

  • Electrogenerated Nanoparticles : Goodarzi and Mirza (2020) described an electrochemical method to synthesize novel nanoparticles using 4-(4-Bromophenyl)-1-phenylbutan-1-one, illustrating its utility in nanotechnology and materials science (Goodarzi & Mirza, 2020).

Crystal Structure Analysis

  • Crystallography Studies : Mague et al. (2014) and Fun et al. (2009) conducted crystallography studies of derivatives of 4-(4-Bromophenyl)-1-phenylbutan-1-one, contributing to the field of material sciences and molecular geometry (Mague et al., 2014), (Fun et al., 2009).

properties

IUPAC Name

4-(4-bromophenyl)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPRBJJKZQBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-phenylbutan-1-one

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